molecular formula C19H16N4O2S B15219251 Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- CAS No. 76015-23-1

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-

Cat. No.: B15219251
CAS No.: 76015-23-1
M. Wt: 364.4 g/mol
InChI Key: KTPKHKSQSQDJCK-UHFFFAOYSA-N
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Description

4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide is a chemical compound with the molecular formula C₁₉H₁₆N₄O₂S and a molecular weight of 364.42 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 3-aminoacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide include:

Uniqueness

The uniqueness of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

76015-23-1

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide

InChI

InChI=1S/C19H16N4O2S/c20-12-5-10-16-18(11-12)23-17-4-2-1-3-15(17)19(16)22-13-6-8-14(9-7-13)26(21,24)25/h1-11H,20H2,(H,22,23)(H2,21,24,25)

InChI Key

KTPKHKSQSQDJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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